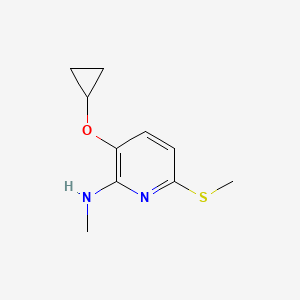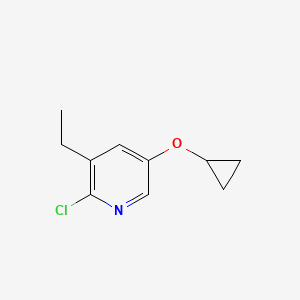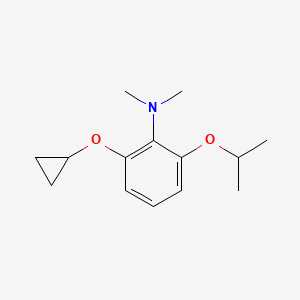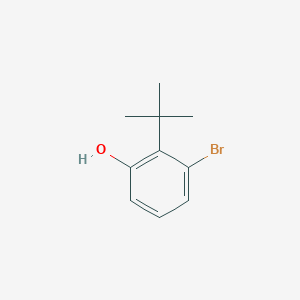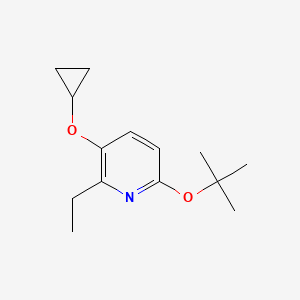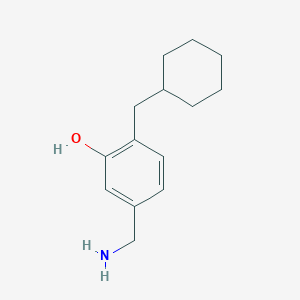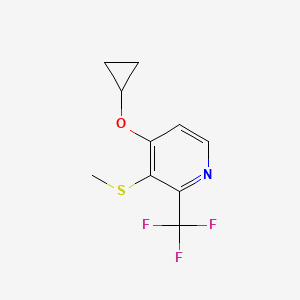
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine is a chemical compound with a complex structure that includes a cyclopropoxy group, a methylthio group, and a trifluoromethyl group attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy, methylthio, and trifluoromethyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Thioether Formation: Introduction of the methylthio group using thiolation reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethylation reagents.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The cyclopropoxy, methylthio, and trifluoromethyl groups contribute to its chemical reactivity and ability to interact with enzymes, receptors, or other biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine: Similar structure but with an isopropyl group instead of a methylthio group.
4-Cyclopropoxy-3-methoxybenzoic acid: Similar structure but with a methoxy group and a benzoic acid moiety.
4-Cyclopropoxy-3-fluoropyridine: Similar structure but with a fluorine atom instead of a methylthio group.
Eigenschaften
Molekularformel |
C10H10F3NOS |
|---|---|
Molekulargewicht |
249.25 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-methylsulfanyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NOS/c1-16-8-7(15-6-2-3-6)4-5-14-9(8)10(11,12)13/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
OCGNRQXZUUAFCI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CN=C1C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








